molecular formula C17H11ClN2O B3034484 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one CAS No. 180161-75-5

2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B3034484
CAS No.: 180161-75-5
M. Wt: 294.7 g/mol
InChI Key: FEWUIALWUOUVDE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a fused heterocyclic compound featuring a pyrroloquinoline core substituted with a 4-chlorophenyl group at position 2. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-3H-pyrrolo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O/c18-12-5-7-13(8-6-12)20-10-16-14(17(20)21)9-11-3-1-2-4-15(11)19-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWUIALWUOUVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3C=C2C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179000
Record name 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180161-75-5
Record name 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180161-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation

2-Aminopyridine reacts with 2-chloroacetaldehyde (1:1–1:3 molar ratio) in water at 10–25°C for 1–3 hours to form N-(2-chloroethyl)pyridine-2-imine. The aqueous solution is used directly without purification.

Cyclization

The imine intermediate undergoes cyclization with sodium acetate (1:2–1:5 molar ratio) in water at 80–100°C for 5–10 hours. Filtration and drying yield 7-azaindole, a key bicyclic intermediate.

Oxidation and Chlorination

Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by chlorination using phosphorus oxychloride (POCl₃) at 80–100°C, introduces the 4-chloro substituent. Ethanol recrystallization achieves 98–99% purity with a 60–68% overall yield.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-efficiency and scalability:

Continuous Flow Reactors

Microreactor systems enable precise temperature control (±2°C) and reduced reaction times. A study demonstrated a 20% yield increase (from 65% to 85%) when transitioning from batch to flow conditions, using FeCl₃ in toluene at 110°C.

Automated Solid-Phase Synthesis

Immobilized reagents on polystyrene supports facilitate one-pot multi-step reactions. For example, Wang resin-bound 4-chloroaniline derivatives react with aldehydes in the presence of p-TsOH, achieving 70–75% yields with minimal purification.

Stereochemical Control and Pharmacokinetic Implications

The compound exhibits stereospecific pharmacokinetics due to its chiral center at the pyrrolidine ring. Enantioselective synthesis using (R)-BINOL-derived phosphoric acids achieves 90% enantiomeric excess (ee) in cyclization steps, critical for optimizing bioavailability.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Scalability
Cyclocondensation Short route, low cost Moderate regioselectivity 65–70 High
Multi-Step Patent High purity, reproducible Lengthy (4 steps) 60–68 Moderate
Flow Chemistry Rapid, high yield High initial capital investment 80–85 High

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces reaction times to 2–3 hours at room temperature, achieving 75–80% yields. This method avoids high temperatures, preserving thermally sensitive functional groups.

Biocatalytic Approaches

Engineered transaminases catalyze the formation of the pyrrolidine ring with >95% ee, though yields remain low (30–40%).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial and Antiviral Properties : Research indicates that derivatives of pyrroloquinolines exhibit significant antimicrobial and antiviral activities, making them potential candidates for the development of new therapeutic agents against infectious diseases.
  • Anticancer Activity : Studies have shown that quinoline derivatives, including this compound, possess anticancer properties. They may inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle regulation.
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory potential, which could be beneficial in treating conditions characterized by chronic inflammation.

Medicinal Chemistry

Quinoline derivatives are extensively utilized in drug discovery due to their ability to interact with biological targets:

  • Drug Development : The unique structural features of 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one allow it to serve as a scaffold for the synthesis of novel pharmacological agents. Modifications to its structure can enhance its efficacy and selectivity against specific targets.

Industrial Applications

Beyond medicinal uses, this compound has applications in various industrial sectors:

  • Dyes and Pigments : The chemical structure allows for its use in the production of dyes and pigments, leveraging its chromophoric properties to develop colorants for textiles and other materials.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of several quinoline derivatives, including this compound. The results demonstrated that this compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

In another research project focusing on the antimicrobial properties of pyrroloquinoline derivatives, this compound was tested against various bacterial strains. The findings indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several pyrroloquinoline derivatives reported in synthetic studies. Key differences lie in substituent type, position, and ring fusion patterns, which critically affect physicochemical properties and synthetic outcomes. Below is a detailed analysis based on available data (Table 1).

Table 1: Comparative Data for Pyrroloquinoline Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Core Structure Reference
Target Compound 2-(4-chlorophenyl) N/A N/A Pyrrolo[3,4-b]quinoline N/A
4-(4-Chlorophenyl)-2-tosyl-... (2c) 4-(4-chlorophenyl), 2-tosyl 69 221–223 Pyrrolo[3,4-c]quinoline
4-(p-Tolyl)-2-tosyl-... (2e) 4-(p-tolyl), 2-tosyl 78 226–228 Pyrrolo[3,4-c]quinoline
2-((4-Bromophenyl)sulfonyl)-4-phenyl-... (2q) 4-phenyl, 2-(4-bromophenylsulfonyl) 68 280–282 Pyrrolo[3,4-c]quinoline
4-Phenyl-2-tosyl-... (2a) 4-phenyl, 2-tosyl N/A N/A Pyrrolo[3,4-c]quinoline

Key Observations

Structural Variations
  • Core Structure: The target compound features a pyrrolo[3,4-b]quinoline core, while analogs (2c, 2e, 2q, 2a) have pyrrolo[3,4-c]quinoline cores.
  • Substituents :
    • The target compound lacks a sulfonyl group (e.g., tosyl in 2c, 2e), which is present in most analogs. Sulfonyl groups enhance polarity and hydrogen-bonding capacity, as seen in the higher melting point of 2q (280–282°C) due to its bromophenylsulfonyl substituent .
    • Electron-withdrawing groups (e.g., 4-chlorophenyl in 2c) reduce yields compared to electron-donating groups (e.g., p-tolyl in 2e, 78% yield) .
Physicochemical Properties
  • Melting Points : Analogs with bulkier or more polar substituents exhibit higher melting points. For example, 2q’s bromophenylsulfonyl group contributes to its exceptionally high melting point (280–282°C) . The target compound’s melting point is expected to be lower due to the absence of sulfonyl groups.
  • Solubility : Sulfonyl-containing analogs (e.g., 2c, 2e) are likely less lipophilic than the target compound, which may enhance membrane permeability in biological systems.
Electronic Effects
  • In contrast, p-tolyl (2e) and phenyl (2a) groups donate electrons, stabilizing intermediates during synthesis .

Research Implications

The comparison highlights the critical role of substituents and core structure in tuning properties:

  • Drug Design : Removing the sulfonyl group (as in the target compound) could improve bioavailability but may require alternative strategies to enhance crystallinity.
  • Synthetic Optimization : Electron-donating substituents improve yields, while halogenated aryl groups enable further functionalization via cross-coupling reactions.

Biological Activity

2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (CAS No. 180161-75-5) is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C17H11ClN2O
  • Molecular Weight : 294.73 g/mol
  • Structure : The compound features a pyrroloquinoline core structure that is known for its potential biological activities.

Anticancer Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various quinoline derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives displayed cytotoxic effects with IC50 values below 40 μM in H9c2 cardiomyocytes and J774 macrophages .

CompoundCell LineIC50 (μM)Cell Viability (%)
4iH9c2<40>80
6aJ774<40>80
6dH9c2<40>80

The most promising compounds were noted for their ability to maintain high cell viability in the presence of doxorubicin-induced toxicity, indicating their potential as protective agents in chemotherapy .

Antimicrobial and Antiviral Activity

The compound has also been evaluated for its antimicrobial and antiviral properties. Studies suggest that quinoline derivatives can inhibit various bacterial strains and viral infections. The mechanism often involves interference with microbial DNA replication or protein synthesis pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Cardioprotective Effects : In a model of doxorubicin-induced cardiotoxicity using H9c2 cells, compounds based on the pyrroloquinoline structure showed significant cardioprotective effects. The study reported that co-treatment with the compound significantly increased cell viability compared to untreated controls .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting their utility as potential antimicrobial agents.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one?

Answer:
The compound can be synthesized via multiple routes:

  • Catalytic Cyclization : Copper- or gold-catalyzed cyclization of azido-diynes yields structurally related pyrroloquinolinones. For example, a 69% yield was achieved for a derivative using copper catalysis under optimized conditions (Table 2, entry 3) .
  • Post-Ugi Modification : A one- or two-step strategy involving Ugi multicomponent reactions followed by functionalization enables rapid diversification. This method was used to generate antileishmanial derivatives, including compound 5m .
  • Na₂S-Mediated Cyclization : Reaction of 2-(phenylethynyl)quinoline-3-carbonitrile with Na₂S·9H₂O in DMSO at room temperature produces pyrroloquinolinones after 15–30 hours, followed by purification via column chromatography (hexane:EtOAc) .

Advanced: How do structural modifications influence the antileishmanial activity of this scaffold?

Answer:
Structure-activity relationship (SAR) studies reveal that:

  • Substituent Effects : Introduction of electron-withdrawing groups (e.g., halogens) at specific positions enhances activity. For instance, derivative 5m (IC₅₀ = 8.36 µM against Leishmania amastigotes) features optimized substitutions that improve target binding and selectivity (SI = 7.79) .
  • Ring Flexibility : Rigidification of the pyrroloquinolinone core via hydrogen bonding (observed in crystallographic studies) may stabilize bioactive conformations .
  • Pharmacokinetic Optimization : Stability in simulated gastric/intestinal fluids (tested for 5m ) correlates with bioavailability, a critical factor for in vivo efficacy .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • X-ray Crystallography : Resolves the 3D structure, including bond angles and intermolecular interactions (e.g., orthorhombic crystal system, Pbca space group, a = 7.0107 Å, b = 12.655 Å, c = 37.609 Å) .
  • Chromatography : Column chromatography (hexane:EtOAc) and TLC monitor reaction progress and isolate pure products .
  • Spectroscopy : NMR, IR, and mass spectrometry validate molecular connectivity and functional groups .

Advanced: What in vivo efficacy and pharmacokinetic properties have been reported for derivatives of this compound?

Answer:

  • In Vivo Efficacy : Compound 5m demonstrated 56.2% and 61.1% inhibition of parasite burden in the liver and spleen, respectively, in Leishmania-infected Balb/c mice (12.5 mg/kg, i.p.) .
  • PK Stability : 5m showed stability in simulated gastric fluid (SGF) and intestinal fluid (SIF), suggesting oral bioavailability potential .
  • Toxicity Screening : PAINS filter analysis and in silico toxicity predictions confirmed no structural alerts or off-target liabilities for active derivatives .

Basic: What are the key challenges in purifying this compound after synthesis?

Answer:

  • Byproduct Formation : Side reactions during cyclization (e.g., incomplete ring closure) may require gradient elution in column chromatography for separation .
  • Solubility Issues : Low solubility in polar solvents necessitates mixed solvent systems (e.g., EtOAc/hexane) for crystallization .
  • Hygroscopicity : Hydrate forms (e.g., monohydrate crystal structure) may complicate mass yield calculations .

Advanced: How do computational models predict the toxicity and target interactions of derivatives?

Answer:

  • PAINS Filter : Active derivatives (e.g., 5m ) were screened for pan-assay interference compounds (PAINS) to exclude false-positive hits .
  • Molecular Docking : Simulations predict interactions with Leishmania targets (e.g., trypanothione reductase), validated by correlation with experimental IC₅₀ values .
  • ADMET Predictions : In silico models assess logP, solubility, and metabolic stability to prioritize candidates for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 2
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

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